BenchChemオンラインストアへようこそ!

Stibophen anhydrous

chemotherapeutic index LD50/CD50 ratio antimonial toxicity profiling

Stibophen anhydrous (CAS 23940-36-5) is a trivalent organoantimony compound historically developed as an antischistosomal agent. It acts by inhibiting parasite phosphofructokinase (PFK), thereby disrupting glycolysis in schistosomes.

Molecular Formula C12H4Na5O16S4S
Molecular Weight 769.1 g/mol
CAS No. 23940-36-5
Cat. No. B1255463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStibophen anhydrous
CAS23940-36-5
Synonymsfuadin
sodium antimony bis-catechol 2,4 disulfonate
Stibophen
Molecular FormulaC12H4Na5O16S4S
Molecular Weight769.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/2C6H6O8S2.5Na.Sb/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;;/q;;5*+1;+3/p-8
InChIKeyDZFMIYUMNRPCAB-UHFFFAOYSA-F
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stibophen Anhydrous (CAS 23940-36-5) — Organoantimony Anthelmintic for Schistosomiasis Research


Stibophen anhydrous (CAS 23940-36-5) is a trivalent organoantimony compound historically developed as an antischistosomal agent . It acts by inhibiting parasite phosphofructokinase (PFK), thereby disrupting glycolysis in schistosomes . Unlike inorganic antimonials, stibophen features a pyrocatechol disulfonate ligand framework that modulates antimony bioavailability and acute toxicity, providing a distinct pharmacological profile within the antimonial class.

Why Stibophen Anhydrous Cannot Be Substituted by Other Trivalent Antimonials in Research Protocols


Trivalent antimonials exhibit profound differences in pharmacokinetics, tissue distribution, and toxicity profiles that preclude simple molar-equivalent substitution. Stibophen (16% Sb) differs from antimony potassium tartrate (36.6% Sb) and sodium stibogluconate in antimony content, route of administration, and host toxicity . While stibophen is formulated for intramuscular injection, tartar emetic requires intravenous infusion owing to its higher local and systemic toxicity . These physicochemical and pharmacological differences mean that substituting one antimonial for another without dose adjustment, route modification, and toxicity recalibration can confound experimental outcomes and compromise reproducibility.

Quantitative Differentiators for Stibophen Anhydrous vs. Antimony Potassium Tartrate and Other Trivalent Antimonials


Higher Subcutaneous Therapeutic Index vs. Antimony Potassium Tartrate in a Murine Trypanosoma equiperdum Model

In a head-to-head murine study, stibophen demonstrated a substantially higher therapeutic index (LD50/CD50 ratio) than antimony potassium tartrate. Stibophen produced a subcutaneous LD50 of 670 mg/kg and a CD50 of 230 mg/kg (total drug), yielding a therapeutic index of 2.91. Antimony potassium tartrate yielded a subcutaneous LD50 of 95 mg/kg and a CD50 of 60 mg/kg, yielding a therapeutic index of only 1.58 . When normalized to trivalent antimony content, stibophen's CD50 is 37 mg Sb/kg versus 30 mg Sb/kg for tartrate, indicating comparable antiparasitic potency but with markedly lower host toxicity.

chemotherapeutic index LD50/CD50 ratio antimonial toxicity profiling

Superior Selectivity for Parasite vs. Mammalian Phosphofructokinase: Stibophen Spares Host PFK Activity

Recombinant Schistosoma mansoni PFK is more sensitive to inhibition by stibophen than is mammalian heart muscle PFK . In complementary filarial studies, stibophen inhibited Ascaris and Hymenolepis diminuta PFK at low concentrations where no inhibition of the corresponding mammalian liver enzyme was demonstrable . Similarly, stibophen (1.6×10⁻⁴ M; 30 min) inhibited lactate production in intact filarial parasites (Brugia pahangi, Dipetalonema witei, Litomosoides carinii) by approximately 40%, with no inhibitory effect on PFK in mammalian liver . This contrasts with antimony potassium tartrate, which inhibits both parasite and mammalian PFK at overlapping concentration ranges.

phosphofructokinase inhibition parasite-selective glycolysis disruption target selectivity

Intramuscular Administration Advantage vs. Intravenous-Only Antimonials

Stibophen is formulated for intramuscular or subcutaneous administration at a dose of 3–6 g/100 kg body weight, whereas antimony potassium tartrate (tartar emetic) requires intravenous infusion at 1–1.5 g/animal . This route-of-administration difference is well-established in the veterinary and medical literature: intramuscular delivery eliminates the need for intravenous access, reduces procedural complexity in animal models, and avoids the thrombophlebitis risk associated with i.v. antimonials . The pyrocatechol disulfonate ligand in stibophen reduces local tissue irritation, making repeated i.m. dosing feasible.

route of administration intramuscular delivery parenteral formulation

Differential Strain Susceptibility: Liberian vs. Puerto Rican S. mansoni Sensitivity to Stibophen

In direct comparative testing, the Liberian strain of Schistosoma mansoni exhibited greater sensitivity to stibophen than the Puerto Rican strain. Parameters evaluated 90 days post-treatment included egg hatching rates, parasitological cure rates, and extent of worm burden reduction . The Puerto Rican strain showed relative resistance to stibophen while being unusually sensitive to hycanthone . This strain-dependent differential response profile is not observed to the same degree with antimony potassium tartrate, suggesting that stibophen's efficacy is more sensitive to parasite genetic background.

strain-dependent susceptibility Schistosoma mansoni drug resistance phenotyping

Optimal Research Application Scenarios for Stibophen Anhydrous Based on Differentiated Evidence


Parasite-Selective Glycolysis Inhibition Studies and Target Validation

Stibophen's demonstrated selectivity for parasite PFK over mammalian PFK (cross-validated in S. mansoni recombinant enzyme, filarial worms, Ascaris, and H. diminuta) makes it an ideal tool compound for dissecting glycolysis pathways in helminths. Researchers investigating metabolic drug targets can use stibophen as a positive control for parasite-selective PFK inhibition without confounding host enzyme effects, an advantage over antimony potassium tartrate which lacks this selectivity .

Strain-Specific Drug Susceptibility Profiling and Resistance Mechanism Studies

The documented differential sensitivity of Liberian versus Puerto Rican S. mansoni strains to stibophen positions this compound as a useful reference reagent for phenotypic screening of geographically distinct schistosome isolates. Laboratories studying the genetic basis of drug resistance can employ stibophen to calibrate strain panels, exploiting the fact that Puerto Rican strains show relative stibophen resistance while Liberian strains remain sensitive .

In Vivo Efficacy Studies Requiring Repeated Intramuscular Dosing

For murine or large-animal models of schistosomiasis where repeated intravenous access is logistically impractical, stibophen's intramuscular formulation offers a clear operational advantage over i.v.-only antimonials such as tartar emetic. The higher therapeutic index (TI = 2.91 vs. 1.58 for tartrate) further supports its use in protocols where host toxicity must be minimized over extended treatment courses .

Combination Therapy Synergy Screening with Aminophenylcarbonium Salts

Stibophen has demonstrated a 'marked degree of synergism' in antischistosomal activity when combined with tris(p-aminophenyl)carbonium (TAC) pamoate, both in vitro and in infected mice, particularly when TAC pamoate was administered ahead of the antimonial . This makes stibophen a valuable reference compound in combination drug screening programs targeting helminth infections, especially those exploring temporal dosing schedules.

Quote Request

Request a Quote for Stibophen anhydrous

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.